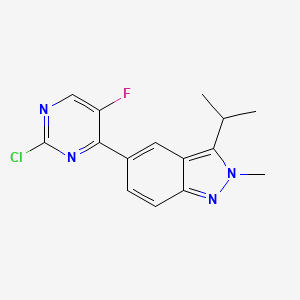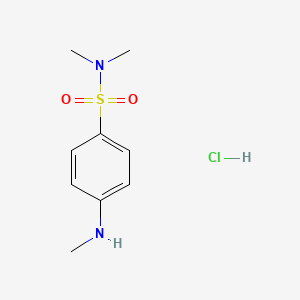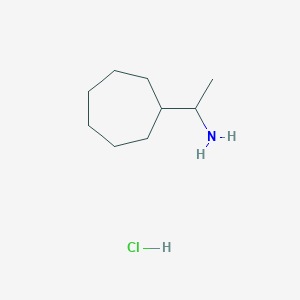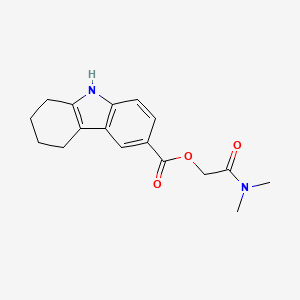![molecular formula C14H14N4O3 B12439510 4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12439510.png)
4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. The presence of multiple functional groups, including an amino group, a hydroxyethyl group, and a pyrazolylmethyl group, makes this compound a versatile building block for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method includes the reaction of phthalic anhydride with 4-amino-1-(2-hydroxyethyl)-1H-pyrazole in the presence of a suitable catalyst under reflux conditions . The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solventless reactions and the use of renewable catalysts, is also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the nitro group can yield an amine .
科学的研究の応用
4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Used in the production of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
類似化合物との比較
Similar Compounds
Phthalimide: A simpler analog with similar structural features but lacking the pyrazolylmethyl group.
N-Substituted Isoindoline-1,3-dione: Compounds with various substituents on the nitrogen atom, exhibiting different biological activities.
Uniqueness
The uniqueness of 4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione lies in its multifunctional nature, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The presence of the pyrazolylmethyl group enhances its reactivity and potential as a bioactive compound .
特性
分子式 |
C14H14N4O3 |
|---|---|
分子量 |
286.29 g/mol |
IUPAC名 |
4-amino-2-[[1-(2-hydroxyethyl)pyrazol-4-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H14N4O3/c15-11-3-1-2-10-12(11)14(21)18(13(10)20)8-9-6-16-17(7-9)4-5-19/h1-3,6-7,19H,4-5,8,15H2 |
InChIキー |
OQEMNAJLHNWUSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CC3=CN(N=C3)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




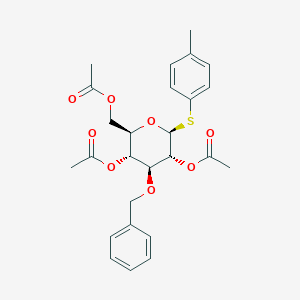
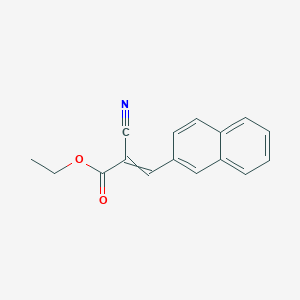

![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12439465.png)
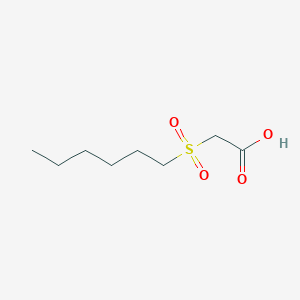
![3-[4-cyano-3-(3-{[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino}-2-hydroxypropoxy)phenyl]propanoic acid](/img/structure/B12439483.png)
![Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate](/img/structure/B12439486.png)

